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molecular formula C14H10N4 B8767193 7-(3-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE

7-(3-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE

Cat. No. B8767193
M. Wt: 234.26 g/mol
InChI Key: CKMAHHVZMHOADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04916137

Procedure details

A mixture of 7-(3-methylphenyl)pyrazolo[1,5-a]-pyrimidine-3-carbonitrile (prepared as described in Example 7 of U.S. Pat. No. 4,236,005) and concentrated sulfuric acid is stirred at room temperature for 16 hours. The solution is then carefully poured into ice with stirring and mixture is carefully made just basic with concentrated ammonium hydroxide. The solid is collected by filtration to give 7-(3-methylphenyl) pyrazolo[1,5-a]pyrimidine-3-carboxamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:8]2[N:13]3[N:14]=[CH:15][C:16]([C:17]#[N:18])=[C:12]3[N:11]=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1.S(=O)(=O)(O)[OH:20].[OH-].[NH4+]>>[CH3:1][C:2]1[CH:3]=[C:4]([C:8]2[N:13]3[N:14]=[CH:15][C:16]([C:17]([NH2:18])=[O:20])=[C:12]3[N:11]=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=CC1)C1=CC=NC=2N1N=CC2C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
The solution is then carefully poured into ice
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1)C1=CC=NC=2N1N=CC2C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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